N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a sulfanyl-linked 4-methoxyphenyl carbamoyl methyl group at position 3. The 1,3,4-thiadiazole scaffold is notable for its bioisosteric properties, often associated with antimicrobial, antifungal, and enzyme inhibitory activities . The benzamide moiety enhances molecular stability and facilitates interactions with biological targets, while the 4-methoxyphenyl group may influence lipophilicity and binding affinity through hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-14-9-7-13(8-10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGFZJZXZFCTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where the thiadiazole intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of Methoxyaniline Group: The final step involves the nucleophilic substitution reaction between the thiadiazole-benzamide intermediate and 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyaniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols, in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound has been used as a probe to study various biochemical pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, which are structurally and functionally comparable. Key analogues include:
Key Structural Differences :
- Heterocyclic Core : The target compound’s 1,3,4-thiadiazole core differs from oxadiazole derivatives (e.g., 7c, LMM5) in electronic properties and hydrogen-bonding capacity due to sulfur vs. oxygen atoms .
- Substituents: The 4-methoxyphenyl carbamoyl methyl group in the target compound contrasts with chlorophenyl (), acetamide (), or amino thiazole () groups in analogues. These substituents modulate solubility, bioavailability, and target specificity .
Physicochemical Properties
- Molecular Weight : The target compound (~450 g/mol) is heavier than oxadiazole analogues (e.g., 375–389 g/mol for 7c–7f) due to the benzamide and bulkier 4-methoxyphenyl group .
- Melting Point : While direct data for the target compound is unavailable, similar 1,3,4-thiadiazoles exhibit melting points between 134–178°C, suggesting moderate thermal stability .
Biological Activity
N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H20N4O5S
- Molecular Weight : 420.46 g/mol
The presence of the thiadiazole ring and the methoxyphenyl group contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. A study synthesized various analogs of this compound and tested their efficacy against Mycobacterium tuberculosis (Mt). The results showed that certain derivatives had low MIC values (as low as 1 mM), indicating strong inhibitory activity against Mt H37Rv .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231). For instance, a study reported that specific thiadiazole derivatives reduced DNA biosynthesis in MCF-7 cells by approximately 70% at a concentration of 100 µM . The mechanism of action appears to involve the activation of caspases, which are crucial in the apoptotic pathway.
Case Studies
-
Study on Antituberculosis Activity :
- A series of compounds were synthesized based on the lead structure. Among them, compounds 5b, 5c, and 6c showed potent inhibitory activity against Mt ketol-acid reductoisomerase (KARI) with Ki values of 2.02 mM, 5.48 mM, and 4.72 mM respectively. These compounds also demonstrated significant in vitro activity against Mt H37Rv .
- Cytotoxicity Studies :
Data Tables
| Compound | Activity Type | Target | MIC (mM) | IC50 (µM) |
|---|---|---|---|---|
| 5b | Antimicrobial | Mt H37Rv | 1 | - |
| 5c | Antimicrobial | Mt KARI | - | - |
| SCT-4 | Anticancer | MCF-7 | - | 6.6 |
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this thiadiazole derivative?
The synthesis involves multi-step reactions: (i) formation of the thiadiazole core via cyclization of thiosemicarbazides, (ii) introduction of the sulfanyl group via nucleophilic substitution, and (iii) coupling with benzamide derivatives. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) are critical for high yields. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are recommended for structural characterization?
Confirm the structure using - and -NMR for backbone analysis, IR spectroscopy for amide and sulfanyl groups, and mass spectrometry for molecular weight validation (~390.47 g/mol). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What is the hypothesized mechanism of action for this compound’s antimicrobial activity?
Thiadiazole derivatives disrupt microbial cell membranes via sulfanyl group interactions with thiols or inhibit enzymes like dihydrofolate reductase. Dose-response assays (MIC values) and time-kill studies are recommended to validate mechanisms .
Q. How can researchers optimize solubility for in vitro assays?
Use DMSO as a stock solvent (<1% v/v) and dilute in PBS or cell culture media. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment. Pre-screen for solvent interference in biological assays .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Systematically modify functional groups: (i) replace the 4-methoxyphenyl moiety with halogens or electron-withdrawing groups, (ii) vary the sulfanyl linker length, and (iii) test benzamide substitutions. Evaluate changes using antimicrobial (e.g., broth microdilution) or kinase inhibition assays .
Q. What computational strategies predict binding modes with biological targets?
Employ molecular docking (Glide XP) to model interactions with proteins like EGFR or HDACs. Validate predictions with MD simulations (AMBER/CHARMM) and compare with experimental IC values. Use the PDB for target structures .
Q. How to resolve contradictions in reported bioactivity data across studies?
Cross-validate assay conditions (e.g., pH, serum content), compound purity (HPLC >95%), and cell lines used. Compare with structurally analogous compounds (e.g., ’s biphenyl derivatives) to identify critical pharmacophores .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include: (i) optimizing exothermic reactions for large batches, (ii) minimizing column chromatography via recrystallization, and (iii) ensuring consistent purity (>98%) using inline PAT (process analytical technology) .
Q. How to analyze stability under physiological conditions?
Conduct forced degradation studies: expose the compound to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation products via LC-MS and identify vulnerable groups (e.g., sulfanyl or amide bonds) .
Q. Which crystallographic methods determine the compound’s 3D structure?
Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. Grow crystals via slow evaporation in ethanol/water mixtures. Refinement protocols should account for disorder in flexible groups (e.g., methoxyphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
